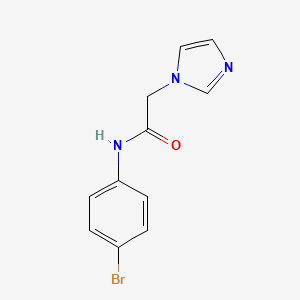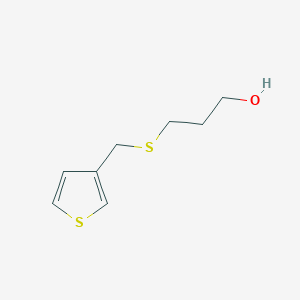![molecular formula C13H16BrNO5 B7582564 3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582564.png)
3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid, also known as BPB, is a chemical compound that has been widely used in scientific research due to its unique properties. BPB is a derivative of the naturally occurring amino acid, L-serine, and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid inhibits the activity of PLA2 by binding to the enzyme and blocking its active site. This prevents the enzyme from catalyzing the hydrolysis of phospholipids, which is necessary for the production of signaling molecules such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid has been found to have a range of biochemical and physiological effects. In addition to its inhibition of PLA2 activity, 3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid has been found to inhibit the activity of other enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid has also been found to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of various inflammatory and pain-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid as a research tool is its specificity for PLA2 inhibition. This allows researchers to study the role of this enzyme in various cellular processes without the interference of other enzymes. However, 3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid has some limitations, including its relatively low potency and the potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the use of 3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid in scientific research. One area of interest is the development of more potent and selective PLA2 inhibitors based on the structure of 3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid. Another area of interest is the use of 3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid as a therapeutic agent for the treatment of various inflammatory and pain-related disorders. Finally, 3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid may also have potential applications in the field of cancer research, as PLA2 has been implicated in the development and progression of various types of cancer.
Métodos De Síntesis
3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid can be synthesized through a multi-step process starting with the protection of L-serine using tert-butyldimethylsilyl chloride. This is followed by the reaction of the protected L-serine with 3-bromophenol and triethylamine to yield the protected 3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid. The final step involves the deprotection of the tert-butyldimethylsilyl group using tetra-n-butylammonium fluoride to yield 3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid.
Aplicaciones Científicas De Investigación
3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid has been widely used in scientific research as a tool to study the activity of phospholipase A2 (PLA2), an enzyme that plays a crucial role in the regulation of cellular signaling pathways. 3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid has been found to inhibit the activity of PLA2, making it a valuable tool for researchers studying the role of this enzyme in various physiological and pathological processes.
Propiedades
IUPAC Name |
3-[3-(3-bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO5/c1-13(19,12(17)18)8-15-11(16)5-6-20-10-4-2-3-9(14)7-10/h2-4,7,19H,5-6,8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQHDIMJMLMUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCOC1=CC(=CC=C1)Br)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylpropan-1-ol](/img/structure/B7582485.png)

![Methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-2-methylpropanoate](/img/structure/B7582498.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]-2-methylpropan-1-ol](/img/structure/B7582505.png)

![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-5-methylbenzoic acid](/img/structure/B7582527.png)

![2-Hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7582540.png)


![3-[(3,5-Dichlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582562.png)
![3-[(4-Fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582571.png)

![[5-(Methoxymethyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7582588.png)